molecular formula C9H9BrO2Zn B14884974 4-(1,3-Dioxolan-2-yl)phenylZinc bromide

4-(1,3-Dioxolan-2-yl)phenylZinc bromide

Cat. No.: B14884974
M. Wt: 294.4 g/mol
InChI Key: JLXKXQQZAZEVRJ-UHFFFAOYSA-M
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Description

4-(1,3-Dioxolan-2-yl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)phenylzinc bromide typically involves the reaction of 4-(1,3-Dioxolan-2-yl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(1,3-Dioxolan-2-yl)phenyl bromide+Zn4-(1,3-Dioxolan-2-yl)phenylzinc bromide\text{4-(1,3-Dioxolan-2-yl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(1,3-Dioxolan-2-yl)phenyl bromide+Zn→4-(1,3-Dioxolan-2-yl)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in a Negishi coupling reaction, the product is typically a biaryl compound.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1,3-Dioxolan-2-yl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the formation and stabilization of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide: Similar in reactivity but involves magnesium instead of zinc.

    4-(1,3-Dioxolan-2-yl)phenylboronic acid: Used in Suzuki coupling reactions.

    4-(1,3-Dioxolan-2-yl)phenyl lithium: Another organometallic compound with similar applications.

Uniqueness

4-(1,3-Dioxolan-2-yl)phenylzinc bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its stability in THF and compatibility with various catalysts make it a versatile reagent in organic synthesis.

Properties

IUPAC Name

bromozinc(1+);2-phenyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.BrH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXKXQQZAZEVRJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=[C-]C=C2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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